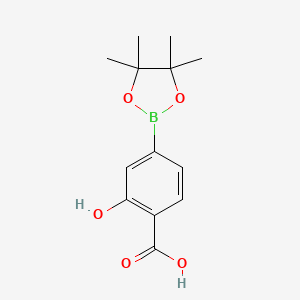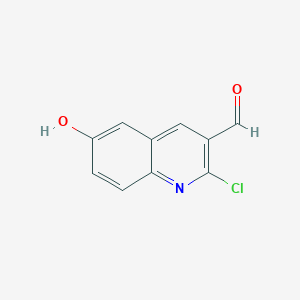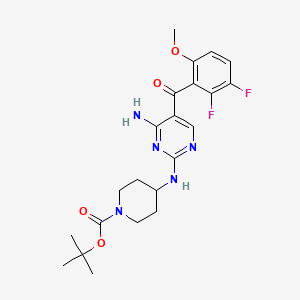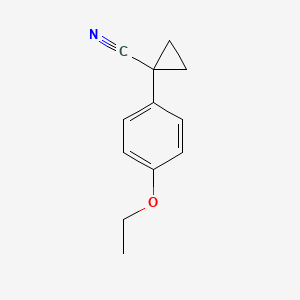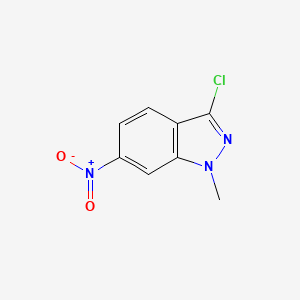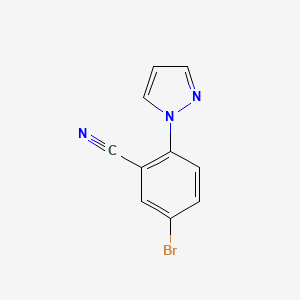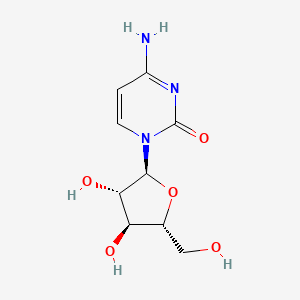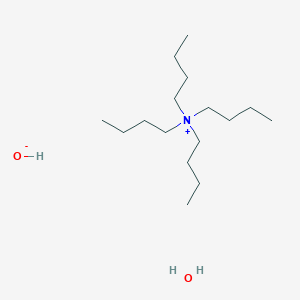
4-Methoxybenzylcyanamide
Vue d'ensemble
Description
4-Methoxybenzylcyanamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound is also known as MBCN and has various applications in the field of biology and chemistry.
Applications De Recherche Scientifique
Synthesis of Oligoribonucleotides
- Research Context: The 4-Methoxybenzyl group was used as a protecting group in the synthesis of oligoribonucleotides. This process involved direct introduction to the 2′-hydroxyl group of adenosine, facilitating successful synthesis via the phosphotriester approach. The group was removed rapidly from the oligoribonucleotides using triphenylmethyl fluoroborate, allowing for the characterization of completely deblocked oligoribonucleotides through enzymatic hydrolysis (Takaku & Kamaike, 1982).
Cholinesterase Inhibitors
- Study Objective: This research focused on the enzymatic potential of new triazoles transformed from 4-methoxybenzoic acid. The study synthesized compounds that displayed excellent cholinesterase inhibitory potential, with some compounds showing promising results against AChE and BChE enzymes. This research could contribute to the development of treatments for diseases related to cholinesterase activity (Arfan et al., 2018).
Protection and Deprotection in Organic Synthesis
- Key Findings: This study explored the use of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol. The introduction and removal of the 4-methoxybenzyloxycarbonyl group were found to be well-suited for multiparallel solution phase synthesis of substituted benzamidines, demonstrating its utility in organic synthesis (Bailey et al., 1999).
Photocatalytic Transformations
- Investigation Highlights: The photocatalytic transformations of 4-methoxybenzyl alcohol were studied, revealing the effect of substrate concentration on product distribution. This study provided insights into the role of hydroxyl radicals and positive holes in transforming these compounds, highlighting the importance of direct oxidation by positive holes at high substrate concentrations (Richard, Bosquet, & Pilichowski, 1997).
Antiplasmodial Activity
- Research Objective: The synthesis and evaluation of antiplasmodial activities of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide were carried out. This compound demonstrated significant antiplasmodial activity against Plasmodium falciparum strains, showcasing its potential in malaria treatment research (Hadanu et al., 2010).
Propriétés
IUPAC Name |
(4-methoxyphenyl)methylcyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-2-8(3-5-9)6-11-7-10/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZRRVIGXWUQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





